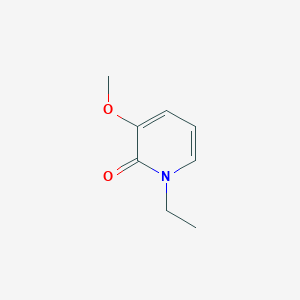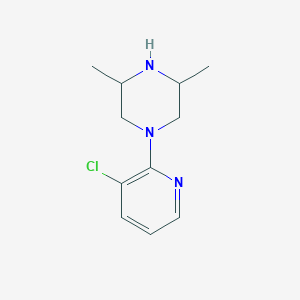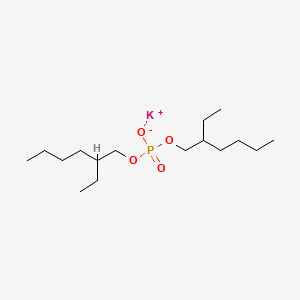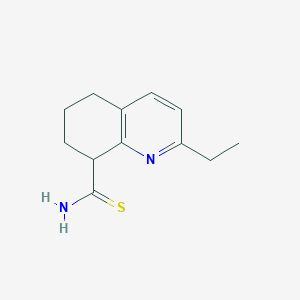
1-ethyl-3-methoxypyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-methoxypyridin-2-one is an organic compound belonging to the pyridone family. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methoxypyridin-2-one typically involves the alkylation of 3-methoxy-2(1H)-pyridone with ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-3-methoxypyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridone ring to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ethyl or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-methoxypyridin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-2(1H)-pyridone: Lacks the methoxy group, which may affect its reactivity and applications.
3-methoxy-2(1H)-pyridone: Lacks the ethyl group, potentially altering its chemical properties and uses.
1-methyl-3-methoxy-2(1H)-pyridone: Similar structure but with a methyl group instead of an ethyl group, which may influence its behavior in chemical reactions.
Uniqueness
1-ethyl-3-methoxypyridin-2-one’s unique combination of ethyl and methoxy groups on the pyridone ring may confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-ethyl-3-methoxypyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(11-2)8(9)10/h4-6H,3H2,1-2H3 |
Clave InChI |
ZFGHNKWUVBJKLS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC=C(C1=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)


![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)






![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)
